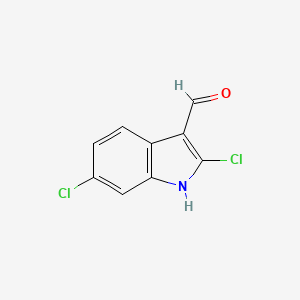

2,6-dichloro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 2,6-dichloro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

2,6-dichloro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H |

InChI Key |

YGTHCRGLBQSIBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Dihalogenated Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 2,6-dichloroindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

2,6-dichloroindole-3-carboxaldehyde is a halogenated heterocyclic compound belonging to the vast and versatile indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a formyl group at the C3 position and chlorine atoms at the C2 and C6 positions creates a unique electronic and steric profile, making 2,6-dichloroindole-3-carboxaldehyde a highly valuable, albeit specialized, synthetic intermediate.

The aldehyde functionality at the electron-rich C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures.[3] The presence of two chlorine atoms significantly modulates the reactivity of the indole ring. The electron-withdrawing nature of the chlorine at C2 deactivates the pyrrole ring towards electrophilic attack, while also providing a potential site for nucleophilic substitution or cross-coupling reactions. The chlorine at the C6 position on the benzene ring further influences the molecule's overall electronic properties and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering insights for its application in synthetic and medicinal chemistry research.

Core Synthesis: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent.[4][6] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][7]

Reaction Mechanism

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the active Vilsmeier reagent.[4][6]

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carboxaldehyde.[6]

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of a Halogenated Indole-3-Carboxaldehyde

This protocol is adapted from a general procedure for the synthesis of substituted indole-3-carboxaldehydes via the Vilsmeier-Haack reaction.[5][8]

Materials:

-

2,6-dichloroindole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice-salt bath to 0°C.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring over 30 minutes. The formation of a pinkish complex, the Vilsmeier reagent, may be observed.[5]

-

Indole Addition: Dissolve the 2,6-dichloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 80-90°C for several hours (reaction progress should be monitored by TLC).[8]

-

Workup: Cool the reaction mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium carbonate until the mixture is basic to neutralize the acid. A precipitate will form.[8]

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloroindole-3-carboxaldehyde.

Physicochemical and Spectroscopic Profile

The structural features of 2,6-dichloroindole-3-carboxaldehyde give rise to a distinct set of physical and spectroscopic properties.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂NO | - |

| Molecular Weight | 214.05 g/mol | - |

| Appearance | Expected to be a solid | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [9][10] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The aldehyde proton (-CHO) will be a sharp singlet around 9-10 ppm. The remaining protons on the benzene ring will appear in the aromatic region (7-8.5 ppm), with splitting patterns determined by their positions relative to the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by a signal for the carbonyl carbon of the aldehyde group in the downfield region (180-190 ppm). The carbons attached to chlorine will also have characteristic shifts, alongside the other sp² hybridized carbons of the indole ring system.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹.[13]

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be prominent between 1690-1740 cm⁻¹.[1][13]

-

Aromatic C=C Bending: Multiple bands in the 1500-1700 cm⁻¹ region.[13]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213 and 215, with an intensity ratio of approximately 9:6:1 due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation would likely involve the loss of the formyl group (-CHO) and chlorine atoms.

Chemical Reactivity and Synthetic Applications

2,6-dichloroindole-3-carboxaldehyde is a versatile precursor for synthesizing a diverse range of heterocyclic compounds. Its reactivity is centered around the aldehyde group and the indole nucleus.[3]

Reactions at the Aldehyde Group

The formyl group is a gateway to numerous derivatives.

-

Schiff Base Formation: Condensation with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their biological activities.[14][15]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2,6-dichloroindole-3-carboxylic acid) using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol (2,6-dichloroindol-3-yl)methanol) using reducing agents like sodium borohydride.

Caption: Key reaction pathways of 2,6-dichloroindole-3-carboxaldehyde.

Reactions Involving the Indole Nucleus

-

N-Substitution: The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides or acyl chlorides) to yield N-substituted derivatives.[1]

-

Potential for Cross-Coupling: The C2-Cl bond, being on an electron-rich heterocycle, could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential Applications

Derivatives of indole-3-carboxaldehyde are widely explored for their biological activities. This scaffold is a precursor for:

-

Antioxidant Agents: The indole nucleus is known for its radical scavenging properties, and various substituted analogues have been synthesized and evaluated for antioxidant potential.[1][2]

-

Antimicrobial and Anticancer Agents: The ability to easily generate diverse libraries of compounds through reactions at the aldehyde group makes this a valuable starting point for screening for antimicrobial and anticancer activity.[2]

-

Phytoalexin Analogs: Indole-3-carboxaldehyde is a core structure in the synthesis of phytoalexins like cyclobrassinin, which are antimicrobial compounds produced by plants.[9][16]

Handling, Storage, and Safety

Handling: Use in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.[17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[9][17]

References

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- Vilsmeier–Haack reaction of indole. YouTube.

- Supporting inform

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791. PubChem.

- 2,6-Dichloroquinoline-3-carboxaldehyde AldrichCPR 73568-41-9. Sigma-Aldrich.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.

- 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. ChemicalBook.

- 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. PubChem.

- 2-Chloroindole-3-carboxaldehyde, 97%. Fisher Scientific.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

- PRODUCT INFORM

- 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety D

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. The Royal Society of Chemistry.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- IR Absorption Table. University of Colorado Boulder.

- 2,6-dichloro-3-quinolinecarboxaldehyde. SpectraBase.

- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- indole-3-aldehyde. Organic Syntheses.

- Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite. MedChemExpress.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. growingscience.com [growingscience.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. 2-Chloroindole-3-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 16. medchemexpress.com [medchemexpress.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 2,6-dichloro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro-substituents on the indole scaffold profoundly influences its physicochemical properties and biological activity. This document details the synthetic pathway to this compound, with a focus on the Vilsmeier-Haack formylation, and provides a thorough analysis of its structural and spectroscopic characteristics. Furthermore, it explores the potential applications of 2,6-dichloro-1H-indole-3-carbaldehyde as a versatile building block for the synthesis of novel therapeutic agents, drawing on the established bioactivities of related halogenated indole compounds.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Halogenation of the indole ring is a powerful strategy for modulating the electronic and lipophilic properties of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles. Dichlorinated indoles, in particular, have demonstrated significant potential as antimicrobial and cytotoxic agents.[3][4] 2,6-dichloro-1H-indole-3-carbaldehyde serves as a key intermediate for the synthesis of more complex, biologically active molecules. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug development.

Physicochemical Properties of 2,6-dichloro-1H-indole-3-carbaldehyde

A thorough understanding of the fundamental physicochemical properties of 2,6-dichloro-1H-indole-3-carbaldehyde is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂NO | - |

| Molecular Weight | 214.05 g/mol | |

| CAS Number | 69111-62-2 | |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group (-CHO) at the electron-rich C-3 position of the indole ring.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[8][9] This electrophilic species then attacks the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Caption: Vilsmeier-Haack formylation of 2,6-dichloroindole.

Experimental Protocol: Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde

This is a predicted protocol based on standard Vilsmeier-Haack conditions for related indole derivatives. Researchers should optimize these conditions for the specific substrate.

Materials:

-

2,6-dichloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 2,6-dichloroindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,6-dichloro-1H-indole-3-carbaldehyde.

Spectroscopic Characterization

The structure of 2,6-dichloro-1H-indole-3-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of the parent indole-3-carbaldehyde and its monochlorinated derivatives.[6][10][11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide key information about the protons on the indole ring. The electron-withdrawing nature of the chlorine atoms and the aldehyde group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~12.5 (br s) | Broad Singlet | N-H |

| ~9.9 (s) | Singlet | CHO |

| ~8.3 (s) | Singlet | H-2 |

| ~7.8 (d) | Doublet | H-4 |

| ~7.5 (d) | Doublet | H-7 |

| ~7.2 (dd) | Doublet of Doublets | H-5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (δ) | Assignment |

| ~185.0 | C=O (Aldehyde) |

| ~138.0 | C-7a |

| ~135.0 | C-3a |

| ~130.0 | C-2 |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~123.0 | C-5 |

| ~118.0 | C-3 |

| ~115.0 | C-7 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 213 and 215 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.[13]

Predicted Fragmentation Pattern:

-

[M-H]⁺: Loss of a hydrogen atom.

-

[M-CHO]⁺: Loss of the formyl group.

-

[M-Cl]⁺: Loss of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹) ν:

-

~3300-3100: N-H stretching

-

~1650: C=O stretching (aldehyde)

-

~1580, 1470: C=C stretching (aromatic)

-

~750: C-Cl stretching

Applications in Drug Discovery and Development

Halogenated indole-3-carbaldehydes are valuable precursors for the synthesis of a wide array of biologically active compounds. The aldehyde functionality can be readily transformed into other functional groups or used in condensation and multicomponent reactions to build molecular complexity.

Antimicrobial Agents

The indole scaffold is a common feature in many antimicrobial agents.[14][15] The introduction of chlorine atoms can enhance the antimicrobial activity of these compounds. 2,6-dichloro-1H-indole-3-carbaldehyde can be used as a starting material for the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems with potential antibacterial and antifungal properties.

Anticancer Agents

Many indole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[16][17] The 2,6-dichlorination pattern may contribute to enhanced anticancer efficacy. The aldehyde group can be derivatized to produce compounds that target specific pathways involved in cancer progression.

Sources

- 1. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. rsc.org [rsc.org]

- 13. uab.edu [uab.edu]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

structure of 2,6-dichloro-1H-indole-3-carbaldehyde

Technical Monograph: 2,6-Dichloro-1H-indole-3-carbaldehyde Content Type: Advanced Technical Guide Subject Matter: Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary: The Scaffold Advantage

2,6-Dichloro-1H-indole-3-carbaldehyde represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted indole-3-carboxaldehyde, the introduction of chlorine atoms at the C2 and C6 positions fundamentally alters the molecule's electronic landscape and metabolic profile.

For the drug discovery scientist, this molecule offers three distinct advantages:

-

Metabolic Blocking: The C6-chlorine blocks a primary site of cytochrome P450-mediated hydroxylation, extending half-life (t1/2).

-

Lipophilic Tuning: The 2,6-dichloro substitution significantly increases LogP, enhancing membrane permeability compared to the parent indole.

-

Dual-Reactivity: It possesses an electrophilic "warhead" (C3-aldehyde) for covalent modification or condensation, and a displaceable halogen (C2-Cl) for cross-coupling reactions.

Structural & Physicochemical Profiling

The physicochemical behavior of this scaffold is dictated by the interplay between the electron-rich indole core and the electron-withdrawing chlorine substituents.

Table 1: Physicochemical Properties & Spectral Signatures

| Property | Value / Characteristic | Technical Insight |

| Molecular Formula | C₉H₅Cl₂NO | - |

| Molecular Weight | 214.05 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Appearance | Pale yellow to off-white solid | High crystallinity due to intermolecular H-bonding (NH···O=C). |

| Melting Point | 210–215 °C (Dec) | Indicates strong lattice energy; requires polar aprotic solvents for reaction. |

| ¹H NMR (DMSO-d₆) | δ 9.9–10.1 (s, 1H, CHO) | Deshielded aldehyde proton confirms strong conjugation. |

| ¹H NMR (NH) | δ 12.5–13.0 (br s, 1H) | Acidic proton; pKa ~15. Lower than indole due to EWG effect of Cl. |

| IR Spectrum | ~1660 cm⁻¹ (C=O) | Lower frequency than typical aldehydes due to resonance donation from N1. |

Advanced Synthesis: The Vilsmeier-Haack Oxindole Protocol

While simple indoles can be formylated directly, the synthesis of 2-chloro-3-formyl derivatives is most efficiently achieved via the Vilsmeier-Haack transformation of oxindoles . This "one-pot" protocol simultaneously chlorinates the C2 position and formylates the C3 position.

Why this route? Direct chlorination of indole-3-carbaldehyde is non-selective. Starting from 6-chlorooxindole ensures regiospecificity.

Protocol: Synthesis from 6-Chlorooxindole

Reagents: 6-Chlorooxindole (1.0 eq), POCl₃ (2.5 eq), DMF (3.0 eq, anhydrous), CH₂Cl₂ or CHCl₃ (Solvent).

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (2.5 eq) dropwise. Critical: Maintain temp <5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 min until a white semi-solid forms.

-

Substrate Addition: Dissolve 6-chlorooxindole in CHCl₃. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

-

Thermodynamic Drive: Allow the mixture to warm to room temperature, then reflux (60–70°C) for 4–6 hours. Mechanism: The oxindole enolizes; the C2-OH is converted to C2-Cl, and the C3 is attacked by the iminium species.

-

Quenching (The Danger Zone): Cool to 0°C. Pour the reaction mixture onto crushed ice/sodium acetate buffer. Caution: The hydrolysis of excess POCl₃ is highly exothermic. Neutralize slowly to pH 7–8 to precipitate the product.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/DMF mixtures.

Mechanism Visualization

Figure 1: The "One-Pot" transformation of 6-chlorooxindole to 2,6-dichloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack conditions. Note the dual functionalization at C2 and C3.

Reactivity Profile & Derivatization

The 2,6-dichloro-1H-indole-3-carbaldehyde scaffold offers three orthogonal reactivity handles.

A. The C3-Aldehyde (Condensation Hub)

This is the primary site for diversification. The aldehyde is highly reactive toward nucleophiles due to the electron-withdrawing effect of the C2-Cl.

-

Schiff Bases: Reaction with hydrazines or thiosemicarbazides yields hydrazones/thiosemicarbazones. These are critical for metal chelation (e.g., Copper/Zinc binding in metalloenzyme inhibition).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used to target Michael acceptors in cysteine-rich proteins.

B. The C2-Chlorine (Cross-Coupling Handle)

Unlike the C6-Cl (which is inert under mild conditions), the C2-Cl is activated by the adjacent indole nitrogen.

-

Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids allows the installation of biaryl systems at C2.

-

Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions, amines can displace the C2-Cl, converting the core into a 2-aminoindole derivative.

C. The N1-Nitrogen (Solubility Tuning)

-

Alkylation: Deprotonation (NaH/DMF) followed by alkyl halide addition allows for LogP adjustment and optimization of blood-brain barrier (BBB) penetration.

Derivatization Workflow

Figure 2: Divergent synthesis pathways from the core scaffold. The C2-Cl and C3-CHO allow for orthogonal expansion of chemical space.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR & CDK2)

The 2,6-dichloro motif mimics the adenine core of ATP. Derivatives where the C3-aldehyde is converted to an oxime or hydrazone have shown nanomolar affinity for EGFR (Epidermal Growth Factor Receptor) . The C2-Cl fits into hydrophobic pockets within the ATP-binding site, while the N1-H forms a crucial hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).

Antimicrobial & Antiviral Agents

Schiff bases derived from this aldehyde (specifically thiosemicarbazones) exhibit potent activity against MRSA and Candida albicans.

-

Mechanism: These ligands coordinate with intracellular metal ions (Fe, Cu), disrupting metalloenzyme function and generating reactive oxygen species (ROS) within the pathogen.

-

SAR Insight: The 2,6-dichloro substitution pattern enhances potency by 4-fold compared to the unsubstituted analog, likely due to increased lipophilicity facilitating cell wall penetration.

References

-

Vilsmeier-Haack Synthesis on Oxindoles

- Title: "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylindoles."

- Source:Growing Science / Current Chemistry Letters

-

URL:[Link]

-

Medicinal Chemistry of Indole-3-Carboxaldehydes

-

Antimicrobial Schiff Bases

-

General Vilsmeier-Haack Methodology

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. growingscience.com [growingscience.com]

Technical Safety Guide: 2,6-Dichloro-1H-indole-3-carbaldehyde

The following technical guide provides a comprehensive safety and handling profile for 2,6-dichloro-1H-indole-3-carbaldehyde , structured for researchers and drug development professionals.

CAS Number: 69111-62-2 | Formula: C9H5Cl2NO | Molecular Weight: 214.05 g/mol

Executive Summary

2,6-Dichloro-1H-indole-3-carbaldehyde is a specialized halogenated indole derivative utilized primarily as a pharmacophore building block in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Due to its status as a research chemical with limited historical toxicological data, this guide adopts a Universal Precautionary Approach .

This document synthesizes available physicochemical data with Structure-Activity Relationship (SAR) inferences from analogous chlorinated indole-3-carboxaldehydes to establish a robust safety protocol.

Chemical Identity & Physicochemical Profile

Note: As a specialized intermediate, experimental values for this specific isomer are sparse. Data below includes predicted values based on structural analogs (e.g., 2-chloro-1H-indole-3-carbaldehyde).

| Property | Value / Description | Source/Note |

| CAS Number | 69111-62-2 | Verified |

| IUPAC Name | 2,6-dichloro-1H-indole-3-carbaldehyde | |

| Appearance | Off-white to yellow crystalline solid | Predicted (Indole family) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in water | Standard for halo-indoles |

| Melting Point | >200°C (Predicted) | High lattice energy of di-halo indoles |

| Reactivity | Aldehyde is susceptible to oxidation; Indole N-H is weakly acidic | Air/Moisture Sensitive |

Hazard Identification & Risk Assessment (GHS)

Based on the functional group analysis (aldehyde, halogenated aromatic) and data from the homologous series (e.g., CAS 5059-30-3), the following GHS classifications are assigned under the Precautionary Principle .

GHS Classification (29 CFR 1910.1200)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (Predicted Acute Tox. 4).

-

Structural Alerts

-

Aldehyde Moiety (C-3): Potential sensitizer; susceptible to autoxidation to the corresponding carboxylic acid (2,6-dichloroindole-3-carboxylic acid) upon prolonged air exposure.

-

Halogenated Core: Increases lipophilicity (LogP ~2.8–3.2), enhancing skin absorption potential compared to non-halogenated indoles.

Safe Handling & Engineering Controls

Effective risk mitigation relies on the Hierarchy of Controls . The following workflow mandates the use of engineering barriers over reliance on PPE alone.

Hierarchy of Controls Workflow

Figure 1: Risk mitigation strategy prioritizing containment (Engineering) over personal protection.

Specific Handling Protocols

-

Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood . If handling >1g, use a static-dissipative balance enclosure to prevent dust dispersion.

-

Solvent Handling: When dissolving in DMSO or DMF, add solvent slowly. Exothermic solvation is unlikely but possible.

-

Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent aldehyde oxidation, which degrades purity and alters toxicity profiles.

Personal Protective Equipment (PPE) Matrix

| Body Area | Requirement | Rationale |

| Respiratory | NIOSH N95 (if outside hood) or P100 | Prevention of dust inhalation (H335). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Halogenated indoles can penetrate standard latex. Change immediately upon splash. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for fine powders or splash hazards (H319). |

| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Prevents dermal absorption via wrist gap. |

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. These protocols are self-validating based on standard chemical hygiene.

Emergency Logic Flow

Figure 2: Decision matrix for immediate response to chemical exposure.

Spill Management (Small Scale < 10g)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves, goggles, and N95 respirator.

-

Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).

-

Clean: Sweep carefully into a sealed waste container.

-

Decontaminate: Wipe surface with 10% sodium carbonate solution (to neutralize any acidic hydrolysis products) followed by water.

Stability & Reactivity

Understanding the chemical behavior is crucial for both safety and synthesis success.

-

Stability: Stable under recommended storage conditions (2-8°C, dry, dark).

-

Incompatibility:

-

Strong Oxidizers: Can react violently; oxidizes aldehyde to carboxylic acid.

-

Strong Bases: Deprotonation of the indole N-H (pKa ~16) can lead to polymerization or runaway exotherms.

-

-

Decomposition Products: Thermal decomposition releases toxic fumes including Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Toxicological Insights

-

Acute Toxicity: No experimental LD50 data exists for this specific isomer.

-

Proxy Data: Indole-3-carbaldehyde (CAS 487-89-8) has a lower toxicity profile, but the addition of two chlorine atoms significantly increases lipophilicity and potential bioaccumulation.

-

Guidance: Treat as Toxic by Ingestion (Category 4) until proven otherwise.

-

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated aromatics are frequent structural alerts for genotoxicity; handle as a potential mutagen.

References

-

PubChem. (n.d.). Compound Summary: 2-chloro-1H-indole-3-carbaldehyde (Analog). National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The protocol is centered on the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocycles like indoles.[1][2] This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Background

Indole-3-carboxaldehyde and its substituted derivatives are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-fungal agents.[3][4] The title compound, 2,6-dichloro-1H-indole-3-carbaldehyde, incorporates chlorine atoms that can significantly modulate the electronic properties and metabolic stability of derivative molecules, making it a highly sought-after intermediate.

The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group at the C3 position of the indole nucleus.[1][5] The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophile readily attacks the electron-rich C3 position of the indole ring, leading to the desired aldehyde after aqueous work-up.[1][5]

Reaction Mechanism

The synthesis proceeds through two primary stages:

-

Formation of the Vilsmeier Reagent: DMF, a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6]

-

Electrophilic Aromatic Substitution: The electron-rich 2,6-dichloroindole attacks the Vilsmeier reagent, with a strong preference for the C3 position. This forms a cationic intermediate, which is then quenched during aqueous work-up. The resulting iminium salt is hydrolyzed to yield the final product, 2,6-dichloro-1H-indole-3-carbaldehyde.

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of the target compound on a laboratory scale.

Materials and Equipment

| Reagents | Grade | Supplier |

| 2,6-dichloroindole | ≥98% | Commercially Available |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Saturated Aqueous Solution | Laboratory Prepared |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Deionized Water | N/A | Laboratory Supply |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

| Equipment |

| Three-neck round-bottom flask (250 mL) |

| Magnetic stirrer and stir bar |

| Dropping funnel |

| Thermometer |

| Ice-salt bath |

| Heating mantle with temperature controller |

| Condenser |

| Buchner funnel and filter flask |

| Rotary evaporator |

| Standard laboratory glassware |

Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [7][8] It releases toxic fumes of HCl and phosphorus oxides upon contact with moisture or heat.[7][8]

-

ALWAYS handle POCl₃ in a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[9][10]

-

Ensure all glassware is completely dry to prevent violent reactions.

-

Have an appropriate quenching agent (e.g., dry sand) and a Class D fire extinguisher available. DO NOT USE WATER to extinguish a POCl₃ fire.[7][9]

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[8][11]

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood and wear appropriate PPE.

Step-by-Step Synthesis Procedure

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. my.airliquide.com [my.airliquide.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Formylation of Dichloroindoles

Abstract: The formylation of indole scaffolds is a cornerstone transformation in synthetic organic chemistry, providing critical aldehyde intermediates for the construction of complex, biologically active molecules. This application note presents an in-depth guide to the Vilsmeier-Haack reaction tailored for the formylation of dichloro-substituted indoles using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting insights to empower researchers in drug discovery and chemical development.

Scientific Foundation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The process relies on the in-situ generation of a potent electrophile, the chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4]

Mechanism of Action

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initiates a cascade that results in the formation of the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent.[5][6] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The indole nucleus, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent.[7] For indoles, this attack preferentially occurs at the C3 position, which possesses the highest electron density, to form a resonance-stabilized intermediate.[1][8] Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final indole-3-carboxaldehyde.[9]

The presence of two chlorine atoms on the indole ring has a significant electronic impact. As electron-withdrawing groups, they decrease the overall nucleophilicity of the indole system compared to its unsubstituted parent. Consequently, the reaction may require slightly more forcing conditions—such as extended reaction times or mild heating—to achieve complete conversion. The position of the chlorine atoms will dictate the precise reactivity, but the C3 position generally remains the most favorable site for formylation.

Caption: Mechanism of the Vilsmeier-Haack formylation of dichloroindole.

Experimental Protocol

This protocol provides a general procedure adaptable to various dichloroindole isomers. Researchers should optimize reaction time and temperature based on the specific substrate's reactivity, monitored via Thin Layer Chromatography (TLC).

Safety and Handling

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The Vilsmeier reagent is moisture-sensitive and can be thermally unstable.[10] Prepare it fresh before use and maintain strict temperature control during its formation.

-

The reaction quench is exothermic. Perform the addition of the reaction mixture to ice water slowly and with caution.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Dichloroindole Isomer | >98% Purity | Substrate |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Freshly distilled if necessary |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Use from a sealed bottle |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Reaction solvent |

| Sodium Acetate (NaOAc) | Anhydrous | For neutralization |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | For neutralization |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent |

| Brine | Saturated NaCl Solution | For washing |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |

| Silica Gel | 230-400 mesh | For column chromatography |

Step-by-Step Procedure

Caption: Experimental workflow for the formylation of dichloroindoles.

-

Vilsmeier Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per 10 mmol of substrate).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent reagent decomposition.[10]

-

After the addition is complete, allow the resulting mixture to stir at 0 °C for 30 to 60 minutes. The solution may become a thick, white slurry.

-

-

Formylation Reaction:

-

Dissolve the dichloroindole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-12 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied cautiously.[9]

-

-

Workup and Purification:

-

Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of DMF used).

-

Neutralize the acidic solution by the slow, portion-wise addition of solid sodium acetate or by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 6-7. A precipitate of the crude product should form.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography or recrystallization to yield the pure 3-formyl-dichloroindole.[5]

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Vilsmeier reagent due to moisture.[10]2. Substrate is not sufficiently reactive at RT. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.2. After stirring at RT for several hours, gently heat the reaction mixture (40-60 °C) and continue to monitor by TLC. |

| Formation of Multiple Products | 1. Reaction temperature was too high, causing side reactions.2. Diformylation or formylation at an alternative position. | 1. Maintain strict temperature control, especially during reagent preparation and substrate addition.2. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1 equivalents). Consider adding the substrate solution first and adding the pre-formed reagent to it. |

| Difficult Workup | 1. Product is partially soluble in water.2. Emulsion formation during extraction. | 1. After neutralization, stir the mixture for an extended period (1-2 hours) to encourage precipitation before extraction.2. Add more brine to the separatory funnel to help break the emulsion. |

Applications in Drug Development

Formylated indoles are exceptionally valuable intermediates. The aldehyde functional group is a versatile handle for a wide range of subsequent chemical transformations, including:

-

Reductive amination to synthesize tryptamine derivatives.

-

Wittig and Horner-Wadsworth-Emmons reactions for C-C bond formation.

-

Oxidation to carboxylic acids.

-

Condensation reactions to build more complex heterocyclic systems.[11]

Dichloro-substituted indole-3-carboxaldehydes, in particular, serve as precursors for synthesizing kinase inhibitors, antiviral agents, and other pharmacologically relevant molecules where the chlorine atoms modulate properties like metabolic stability and receptor binding affinity.[12][13]

References

- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

-

Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

ACS Publications. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

-

YouTube. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved from [Link]

-

PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]

-

MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

Application Notes & Protocols: 2,6-Dichloro-1H-indole-3-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Dichloro-Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic therapeutic agents.[1][2][3] Among its many functionalized variants, indole-3-carbaldehyde serves as a particularly powerful precursor for the synthesis of complex indole alkaloids and other bioactive molecules.[1][4][5][6][7] This guide focuses on a specific, high-value derivative: 2,6-dichloro-1H-indole-3-carbaldehyde .

The strategic placement of chlorine atoms at the C2 and C6 positions of the indole core is not trivial. These electron-withdrawing halogens fundamentally alter the electronic landscape of the molecule, influencing its reactivity and providing critical interaction points for molecular recognition within biological targets.[1][8] The C2-chloro substituent, in particular, offers a vector for further chemical diversification, while the C6-chloro group can modulate lipophilicity and metabolic stability. Consequently, 2,6-dichloro-1H-indole-3-carbaldehyde is not merely a starting material but a sophisticated building block engineered for the efficient construction of targeted pharmaceutical agents, most notably kinase inhibitors.[9][10]

Synthesis of the Core Intermediate: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[11][12][13] This reaction provides a regioselective and high-yielding pathway to indole-3-carbaldehydes.

Mechanistic Rationale

The causality of the Vilsmeier-Haack reaction rests on a two-stage electrophilic aromatic substitution mechanism.[11][13][14]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild formylating source, is activated by a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[14]

-

Electrophilic Attack: The indole nucleus, being electron-rich, acts as a nucleophile. The C3 position is the most kinetically favored site for electrophilic attack due to its ability to stabilize the resulting cationic intermediate without disrupting the aromaticity of the fused benzene ring.[5][14]

-

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Detailed Synthesis Protocol

This protocol describes the synthesis of 2,6-dichloro-1H-indole-3-carbaldehyde from 2,6-dichloroindole.

Materials:

-

2,6-Dichloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the flask, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes). Cool the solution to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF/DCM solution via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C; the formation of a white precipitate (the Vilsmeier reagent) should be observed.

-

Indole Addition: Dissolve 2,6-dichloroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated NaHCO₃ solution until the pH is ~8. Caution: Initial quenching is exothermic and releases gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield the pure product.

Product Characterization

| Parameter | Value |

| Product Name | 2,6-Dichloro-1H-indole-3-carbaldehyde |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Typical Yield | 85-95% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.2 (s, 1H, H4), 7.7 (d, 1H, H7), 7.3 (d, 1H, H5) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 185.5, 137.0, 134.5, 131.0, 126.0, 123.5, 122.0, 119.0, 114.0 |

| Note: NMR spectral data are representative and may vary slightly based on solvent and instrument. |

Applications in Pharmaceutical Intermediate Synthesis

The true utility of 2,6-dichloro-1H-indole-3-carbaldehyde lies in the reactivity of its aldehyde functional group, which serves as a handle for constructing more complex molecular architectures. A primary application is in the synthesis of kinase inhibitors, where the indole core acts as a scaffold to orient pharmacophoric elements within the enzyme's ATP-binding site.[9][15]

Case Study: Synthesis of an Indole-Derived Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer and anticholinesterase properties.[16] The conjugated N,N,S system is a key pharmacophore known to interact with various biomolecules.[16] The following protocol details the synthesis of a thiosemicarbazone derivative from our title intermediate.

Protocol: Synthesis of 2-(2,6-dichloro-1H-indol-3-ylmethylene)hydrazine-1-carbothioamide

Materials:

-

2,6-Dichloro-1H-indole-3-carbaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser, magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-1H-indole-3-carbaldehyde (1 equivalent) in ethanol (15 volumes).

-

Addition of Reagent: To this solution, add thiosemicarbazide (1.1 equivalents).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC. A precipitate often forms as the product is generated.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether.

-

Drying: Dry the purified product under vacuum to yield the thiosemicarbazone as a stable solid.

Rationale for Kinase Inhibition

The indole scaffold is a proven bioisostere for the purine ring of ATP, allowing indole-based molecules to act as competitive inhibitors in the ATP-binding pocket of kinases.[9]

-

Scaffold Orientation: The indole N-H group can act as a hydrogen bond donor, often forming a key "hinge-binding" interaction within the kinase.

-

Halogen Interactions: The chlorine atoms at the C2 and C6 positions can engage in favorable halogen bonding or hydrophobic interactions within the active site, enhancing binding affinity and conferring selectivity.

-

Vectorial Diversification: The thiosemicarbazone moiety, synthesized from the C3-aldehyde, extends out of the core binding region into more solvent-exposed areas. This "vector space" is critical for developing selectivity among different kinases and for fine-tuning the compound's physicochemical properties (e.g., solubility, metabolic stability).

Conclusion

2,6-Dichloro-1H-indole-3-carbaldehyde is a highly valuable and versatile intermediate in modern drug discovery. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction makes it readily accessible. The strategically placed chlorine substituents provide crucial handles for modulating biological activity, while the C3-aldehyde group serves as a robust platform for synthetic diversification. As demonstrated, its conversion to derivatives like thiosemicarbazones provides a direct route to compounds with significant therapeutic potential, particularly in the highly competitive field of kinase inhibitor development. Researchers and drug development professionals can leverage this intermediate to rapidly construct libraries of novel, targeted molecules, accelerating the discovery of next-generation therapeutics.

References

- J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Naik, N., et al. (2012).

- Al-Hourani, B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- CymitQuimica. (n.d.). CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

- Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.

- El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

- Bentham Science. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.

- MDPI. (n.d.). Show related.

- ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.

- Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde [cymitquimica.com]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]

- 16. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

Application Notes and Protocols: Reductive Amination of 2,6-Dichloroindole-3-carboxaldehyde

Abstract

This comprehensive guide details the theory, application, and detailed protocols for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of substituted tryptamines and other indole-containing compounds with significant therapeutic potential.[1][2][3] We will explore the underlying mechanism, provide field-proven experimental procedures, and discuss critical parameters for reaction optimization, characterization, and scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to functionalize the indole nucleus at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

The reductive amination of indole-3-carboxaldehydes is a powerful and widely utilized method for synthesizing N-substituted tryptamines and related derivatives.[5][6] Specifically, 2,6-dichloroindole-3-carboxaldehyde serves as a valuable starting material, with the chloro-substituents providing both electronic modulation and potential handles for further chemical modification. The resulting secondary or tertiary amines are key pharmacophores in many biologically active molecules. This application note provides a detailed guide to performing this critical reaction, with an emphasis on practical, reproducible protocols.

Mechanistic Insights: The Chemistry of Reductive Amination

Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (in this case, an aldehyde) and an amine into a more substituted amine.[6][7] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion.[6][8] This electrophilic intermediate is then reduced by a selective reducing agent to yield the final amine product.

The Role of the Reducing Agent

The choice of reducing agent is critical for the success of the reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[7][9] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde, leading to undesired side products.[7][10]

More selective and commonly employed reducing agents include:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and high selectivity for iminium ions over aldehydes and ketones.[11][12] The electron-withdrawing acetate groups moderate the reactivity of the borohydride.[12] STAB is not sensitive to small amounts of water and can be used in a variety of aprotic solvents.[10]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is particularly effective under slightly acidic conditions which favor iminium ion formation.[7][9] However, it is highly toxic and generates cyanide as a byproduct, necessitating careful handling and disposal.[9]

Reaction Workflow Diagram

Caption: General workflow for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of 2,6-dichloroindole-3-carboxaldehyde with a primary and a secondary amine.

Protocol 1: Synthesis of N-benzyl-1-(2,6-dichloro-1H-indol-3-yl)methanamine

Objective: To synthesize a secondary amine via reductive amination with a primary amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,6-dichloroindole-3-carboxaldehyde | 216.04 | 1.0 | 216 mg |

| Benzylamine | 107.15 | 1.1 | 118 µL |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |

| Dichloromethane (DCM) | - | - | 10 mL |

| Saturated Sodium Bicarbonate (aq.) | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloroindole-3-carboxaldehyde (216 mg, 1.0 mmol).

-

Dissolve the aldehyde in dichloromethane (10 mL).

-

Add benzylamine (118 µL, 1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(2,6-dichloro-1H-indol-3-yl)methanamine.

Protocol 2: Synthesis of 2,6-dichloro-3-(piperidin-1-ylmethyl)-1H-indole

Objective: To synthesize a tertiary amine via reductive amination with a secondary amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,6-dichloroindole-3-carboxaldehyde | 216.04 | 1.0 | 216 mg |

| Piperidine | 85.15 | 1.2 | 119 µL |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |

| 1,2-Dichloroethane (DCE) | - | - | 10 mL |

| Acetic Acid (glacial) | 60.05 | 1.0 | 57 µL |

| Saturated Sodium Bicarbonate (aq.) | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, combine 2,6-dichloroindole-3-carboxaldehyde (216 mg, 1.0 mmol) and piperidine (119 µL, 1.2 mmol) in 1,2-dichloroethane (10 mL).

-

Add glacial acetic acid (57 µL, 1.0 mmol) to the mixture. The acid catalyzes the formation of the iminium ion.

-

Stir the mixture for 15 minutes at room temperature.

-

Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the desired 2,6-dichloro-3-(piperidin-1-ylmethyl)-1H-indole.

Reaction Optimization and Troubleshooting

| Parameter | Consideration | Troubleshooting Tips |

| Solvent | Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used.[11] | If solubility is an issue, consider using a co-solvent system. For less reactive amines, a more polar solvent like THF might be beneficial. |

| Temperature | Most reductive aminations proceed efficiently at room temperature. | For sterically hindered or electron-deficient amines, gentle heating (40-50 °C) may be required. However, be mindful of potential side reactions at elevated temperatures. |

| Stoichiometry | A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) is typically sufficient. | If the reaction is sluggish, increasing the equivalents of the amine and/or reducing agent may improve the conversion rate. |

| pH | For NaBH₃CN, maintaining a slightly acidic pH (4-6) is crucial for efficient iminium ion formation and reduction.[7] For STAB, the reaction is less pH-sensitive, and the addition of acetic acid can be catalytic.[12] | If the reaction with STAB is slow, especially with ketones or less nucleophilic amines, adding 1-2 equivalents of acetic acid can accelerate the reaction.[11] |

| Workup | A basic aqueous workup (e.g., with NaHCO₃ or Na₂CO₃) is necessary to neutralize any remaining acid and quench the excess borohydride reagent. | Emulsion formation during extraction can be an issue. Adding more brine or filtering the mixture through celite can help break the emulsion. |

Characterization of Products

The successful synthesis of the desired substituted tryptamine derivatives should be confirmed by a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. The product should have a different Rf value compared to the starting aldehyde.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the product and confirms its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product. Key signals to look for include the disappearance of the aldehyde proton (~10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed methylene group adjacent to the nitrogen.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.

Conclusion